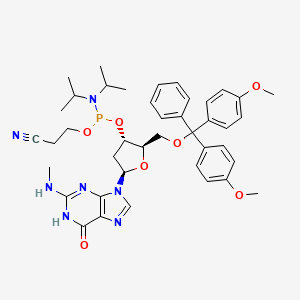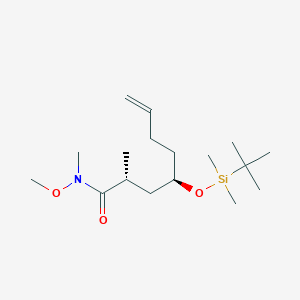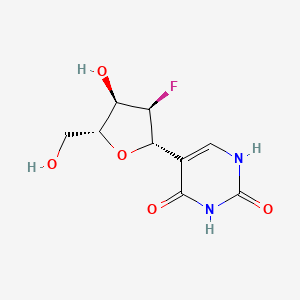
2-Chloro-5-iodo-6-methoxy-3-nitropyridine
Vue d'ensemble
Description
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4ClIN2O3. This compound is characterized by the presence of chlorine, iodine, methoxy, and nitro functional groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine typically involves halogenation and nitration reactions. One common method includes the iodination of 2-Chloro-6-methoxy-3-nitropyridine using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-iodo-6-methoxy-3-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions, forming carbon-carbon bonds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing chlorine or iodine.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Reduction Reactions: The major product is 2-Chloro-5-iodo-6-methoxy-3-aminopyridine.
Applications De Recherche Scientifique
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of fine chemicals and as a building block for agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-iodo-6-methoxy-3-nitropyridine depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product . In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methoxy-3-nitropyridine: Similar structure but lacks the iodine atom.
2-Chloro-5-iodo-3-nitropyridine: Similar structure but lacks the methoxy group.
2-Chloro-5-methyl-3-nitropyridine: Similar structure but has a methyl group instead of iodine.
Uniqueness
2-Chloro-5-iodo-6-methoxy-3-nitropyridine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Propriétés
IUPAC Name |
2-chloro-5-iodo-6-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O3/c1-13-6-3(8)2-4(10(11)12)5(7)9-6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKRYKJQLCYDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperazin-1-YL-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B1436884.png)





![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
![[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B1436898.png)



![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)


